molecular formula C138H241N35O32 B14797669 H-DL-Ser-DL-xiIle-Gly-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Lys-DL-Ala-DL-Leu-DL-Pro-DL-Val-DL-Ala-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Lys-DL-xiIle-DL-Ala-DL-Leu-DL-Pro-DL-xiIle-DL-Ala-DL-Lys-DL-Ala-DL-Ala-DL-Leu-DL-Pro-OH

H-DL-Ser-DL-xiIle-Gly-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Lys-DL-Ala-DL-Leu-DL-Pro-DL-Val-DL-Ala-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Lys-DL-xiIle-DL-Ala-DL-Leu-DL-Pro-DL-xiIle-DL-Ala-DL-Lys-DL-Ala-DL-Ala-DL-Leu-DL-Pro-OH

Cat. No.: B14797669
M. Wt: 2902.6 g/mol
InChI Key: ZACMMWJLLMNJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Ser-DL-xiIle-Gly-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Lys-DL-Ala-DL-Leu-DL-Pro-DL-Val-DL-Ala-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Lys-DL-xiIle-DL-Ala-DL-Leu-DL-Pro-DL-xiIle-DL-Ala-DL-Lys-DL-Ala-DL-Ala-DL-Leu-DL-Pro-OH” is a complex peptide consisting of multiple amino acids. This peptide sequence includes both standard amino acids like serine, alanine, phenylalanine, lysine, leucine, proline, and valine, as well as non-standard amino acids denoted by “xiIle”. Peptides like this one are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this one can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Chemistry

Peptides like this one are used as model compounds to study protein folding, stability, and interactions. They are also used in the development of new synthetic methodologies.

Biology

In biological research, such peptides can be used to study enzyme-substrate interactions, receptor binding, and cellular uptake mechanisms.

Medicine

Peptides have therapeutic potential and are used in the development of peptide-based drugs. They can act as hormones, enzyme inhibitors, or antimicrobial agents.

Industry

In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, a peptide might inhibit an enzyme by binding to its active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Leu-DL-Pro-OH: A shorter peptide with similar amino acid composition.

    H-DL-Ser-DL-Val-DL-Ala-DL-Phe-DL-Lys-DL-Leu-DL-Pro-OH: Another peptide with valine instead of isoleucine.

Uniqueness

The uniqueness of the compound lies in its specific sequence and the presence of non-standard amino acids like “xiIle”. This sequence can confer unique biological activities and properties not found in other peptides.

Properties

Molecular Formula

C138H241N35O32

Molecular Weight

2902.6 g/mol

IUPAC Name

1-[2-[2-[2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C138H241N35O32/c1-24-78(13)108(167-119(185)90(145)72-174)130(196)147-71-106(177)156-101(73-175)127(193)151-84(19)115(181)162-97(69-89-46-29-28-30-47-89)126(192)161-95(52-35-41-61-143)123(189)159-93(50-33-39-59-141)121(187)150-85(20)117(183)163-98(66-74(5)6)135(201)171-63-43-54-102(171)128(194)166-107(77(11)12)132(198)152-86(21)113(179)158-94(51-34-40-60-142)122(188)160-96(53-36-42-62-144)125(191)168-109(79(14)25-2)131(197)146-70-105(176)155-91(48-31-37-57-139)124(190)169-110(80(15)26-3)133(199)154-88(23)118(184)164-99(67-75(7)8)136(202)172-64-44-55-103(172)129(195)170-111(81(16)27-4)134(200)153-87(22)114(180)157-92(49-32-38-58-140)120(186)149-82(17)112(178)148-83(18)116(182)165-100(68-76(9)10)137(203)173-65-45-56-104(173)138(204)205/h28-30,46-47,74-88,90-104,107-111,174-175H,24-27,31-45,48-73,139-145H2,1-23H3,(H,146,197)(H,147,196)(H,148,178)(H,149,186)(H,150,187)(H,151,193)(H,152,198)(H,153,200)(H,154,199)(H,155,176)(H,156,177)(H,157,180)(H,158,179)(H,159,189)(H,160,188)(H,161,192)(H,162,181)(H,163,183)(H,164,184)(H,165,182)(H,166,194)(H,167,185)(H,168,191)(H,169,190)(H,170,195)(H,204,205)

InChI Key

ZACMMWJLLMNJIU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N

Origin of Product

United States

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